![molecular formula C21H20N4O4S2 B2410101 N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 895439-23-3](/img/structure/B2410101.png)

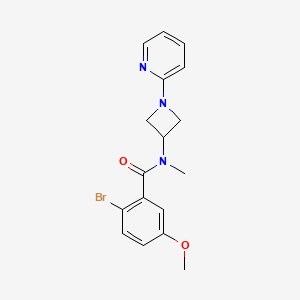

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

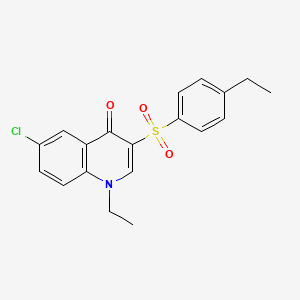

“N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a chemical compound that has gained significant attention due to its potential applications in various fields of research and industry. It is a derivative of the triazole nucleus, one of the most important heterocycles which has a feature of natural products as well as medicinal agents .

Synthesis Analysis

The synthesis of this compound involves complex procedures. The derivatization of the triazole ring is based on the phenomenon of bio-isosteres in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue . A series of 24 novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl (heteryl)idene- and 5-aminomethylidene-moieties has been synthesized employing three-component and three-stage synthetic protocols .Molecular Structure Analysis

The molecular structure of this compound is complex. Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, which are also known as pyrrodiazole .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For instance, the heating of certain salts in ethanol leads to the destruction of the thiazoline ring with the formation of dibromide .Aplicaciones Científicas De Investigación

Enzyme Inhibition and Antimicrobial Activity

The compound N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, along with its derivatives, has been extensively studied for its pharmacological properties. Notably, these compounds demonstrate significant activity against enzymes like butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). Most derivatives exhibit moderate activity against BChE and AChE but show promising activity against LOX. Additionally, certain derivatives, notably the parent sulfonamides and some specific N-substituted derivatives, have demonstrated proficient antimicrobial activities against a selected panel of bacterial and fungal species. These findings are supported by computational docking studies, which highlight the potential of sulfonamides in inhibiting these target enzymes (Irshad, 2018), (Irshad et al., 2016), (Irshad et al., 2019).

Enzyme Inhibitory Potential and Antimicrobial Evaluation

Further research has been conducted on sulfonamides with benzodioxane and acetamide moieties to assess their enzyme inhibitory potential and antimicrobial properties. These compounds have been found to exhibit substantial inhibitory activity against enzymes such as α-glucosidase and AChE, with some demonstrating significant therapeutic potential against various Gram-negative and Gram-positive bacterial strains. The antimicrobial activity of these compounds adds to their scientific relevance and potential application in medicinal chemistry (Abbasi et al., 2019), (Abbasi et al., 2016).

Molecular Docking and Antimalarial Activity

A comprehensive study involved the synthesis of sulfonamides, which were then examined for antimalarial activity. Computational calculations and molecular docking studies were conducted, revealing a positive correlation between specific structural moieties and antimalarial activity. The compounds also showed small energy affinity against relevant enzymes and proteins, indicating their potential as antimalarial agents (Fahim & Ismael, 2021).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazoles, have been reported to exhibit diverse biological activities . They have shown anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and G-quadruplex stabilizing activity .

Mode of Action

It’s known that thiazolo[3,2-b][1,2,4]triazoles, which are part of the compound’s structure, have shown a wide range of biological activities . These activities suggest that the compound may interact with various biological targets, leading to changes in cellular processes.

Propiedades

IUPAC Name |

N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S2/c1-14-3-2-4-15(11-14)20-23-21-25(24-20)16(13-30-21)7-8-22-31(26,27)17-5-6-18-19(12-17)29-10-9-28-18/h2-6,11-13,22H,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZCHOLGACLNIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2410018.png)

![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-nitrobenzamide](/img/structure/B2410021.png)

![Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride](/img/structure/B2410022.png)

![2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2410028.png)

![N-(2-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410036.png)

![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2410041.png)